6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
Overview
Description
6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a chemical compound with the CAS Number: 881841-30-1 . It has a molecular weight of 180.59 . This compound has been used as a fluorescent probe for monitoring pH value (3.0–7.0) due to its high selectivity and sensitivity, brilliant reversibility, and extremely short response time .
Molecular Structure Analysis
The IUPAC name of this compound is 6-chloroimidazo[1,2-a]pyridine-2-carbaldehyde . The InChI code is 1S/C8H5ClN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-5H . The InChI key is QBBLRFRGPGOOIU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a melting point of 186-187°C .Scientific Research Applications
Fluorescent Molecular Rotor Studies
6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde has been utilized in the synthesis of fluorescent molecular rotors (FMRs). These FMRs show significant potential in viscosity sensing due to their enhanced emission intensity in viscous environments, which can be valuable in various scientific and industrial applications (Jadhav & Sekar, 2017).
Coordination Polymers and Supramolecular Frameworks
This compound has been used in creating zero-dimensional complexes and one-dimensional coordination polymers. These polymers demonstrate interesting photoluminescent or magnetic properties, which are significant in the development of new materials for various scientific purposes (Yin, Li, Yan, & Yong, 2021).
Synthesis of Heterocyclic Chalcones and Dipyrazolopyridines
In chemical synthesis, this compound has been a key reactant for producing novel heterocyclic chalcones and dipyrazolopyridines. These compounds have potential applications in pharmaceutical and material sciences (Quiroga et al., 2010).
Corrosion Inhibition Research
The derivatives of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde have been studied for their effectiveness as corrosion inhibitors for carbon steel in acidic media. This research is crucial in industrial applications, particularly in prolonging the lifespan of metal structures and components (Ech-chihbi et al., 2019).
Safety And Hazards
properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBLRFRGPGOOIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591235 | |
Record name | 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde | |
CAS RN |
881841-30-1 | |
Record name | 6-Chloroimidazo[1,2-a]pyridine-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=881841-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloroimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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